molecular formula C17H13N3O4 B025202 S-(-)-7-Desmethyl-8-nitro Blebbistatin CAS No. 856925-75-2

S-(-)-7-Desmethyl-8-nitro Blebbistatin

Cat. No. B025202
CAS RN: 856925-75-2
M. Wt: 323.3 g/mol
InChI Key: VIMYHNYWFMRDKQ-QGZVFWFLSA-N
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Description

“S-(-)-7-Desmethyl-8-nitro Blebbistatin” is a derivative of Blebbistatin, which is a myosin inhibitor mostly specific for myosin II . It is widely used in research to inhibit heart muscle myosin, non-muscle myosin II, and skeletal muscle myosin .


Synthesis Analysis

The synthesis of D-ring modified (S)-blebbistatin derivatives, including “S-(-)-7-Desmethyl-8-nitro Blebbistatin”, involves an improved synthesis pathway . The molecules obtained from this pathway have their myosin II inhibitory properties evaluated in vitro .


Molecular Structure Analysis

The molecular structure of “S-(-)-7-Desmethyl-8-nitro Blebbistatin” is similar to that of Blebbistatin, which belongs to the class of organic compounds known as pyrroloquinolines . These compounds contain a pyrroloquinoline moiety, which consists of a pyrrole ring fused to a quinoline .


Chemical Reactions Analysis

Blebbistatin, the parent compound of “S-(-)-7-Desmethyl-8-nitro Blebbistatin”, has been shown to undergo chemical modifications in its tricyclic core, which could lead to the next generation of myosin inhibitors .


Physical And Chemical Properties Analysis

Blebbistatin is a yellow solid with a molar mass of 292.338 g·mol−1 . It has a solubility in water of 10 μM .

Scientific Research Applications

Cellular Biophysics

“S-(-)-7-Desmethyl-8-nitro Blebbistatin” is a derivative of blebbistatin, a potent inhibitor of myosin II. In cellular biophysics, this compound is used to study the mechanical properties of cells and the forces they exert during processes like cell division, migration, and muscle contraction . By inhibiting myosin II, researchers can dissect the role of this motor protein in cellular mechanics.

Molecular Motor Research

This compound provides insights into the function of myosin as a molecular motor. It helps in understanding how chemical energy from ATP hydrolysis is converted into mechanical work. This is crucial for deciphering the molecular basis of muscle contraction and other myosin-driven processes .

Neurodegenerative Diseases

Modifications of blebbistatin, such as “S-(-)-7-Desmethyl-8-nitro Blebbistatin”, show promise in the treatment of neurodegenerative diseases. By targeting myosin II, researchers can explore therapeutic approaches for conditions where cytoskeletal dysfunctions are implicated .

Cancer Research

In cancer research, the role of myosin II in cell motility and division makes “S-(-)-7-Desmethyl-8-nitro Blebbistatin” a valuable tool. It can be used to investigate how inhibiting myosin II affects cancer cell proliferation and metastasis, providing potential pathways for cancer therapy .

Wound Healing

The compound’s effects on cell motility and contraction can be applied to studies of wound healing. By controlling myosin II activity, researchers can better understand and potentially improve the processes involved in tissue repair and regeneration .

Muscle Physiology

“S-(-)-7-Desmethyl-8-nitro Blebbistatin” is used to study the physiology of muscle contraction. It helps in examining the role of myosin II in the sliding filament model of muscle contraction and can contribute to the development of treatments for muscle diseases .

Structural Biology

The compound aids in the structural analysis of myosin II by stabilizing specific conformations. This allows for detailed studies of the protein’s structure-function relationship, which is essential for understanding how myosin II operates at a molecular level .

Pharmacological Development

As a derivative of blebbistatin, “S-(-)-7-Desmethyl-8-nitro Blebbistatin” has pharmacological potential. Its specificity for myosin II makes it a starting point for the development of new drugs targeting various myosin-related pathologies, including muscle disorders and certain types of cancer .

Mechanism of Action

Target of Action

S-(-)-7-Desmethyl-8-nitro Blebbistatin, a derivative of Blebbistatin, primarily targets myosin II , a motor protein involved in muscle contraction and cell motility . Myosin II plays a crucial role in various cellular processes, including cytokinesis, cell migration, and maintenance of cell shape .

Mode of Action

Blebbistatin inhibits myosin II by binding to it and inhibiting its ATPase activity . This inhibition disrupts the acto-myosin based motility, as it binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-myosin myofilaments .

Biochemical Pathways

The inhibition of myosin II ATPase activity by Blebbistatin affects several biochemical pathways. It inhibits the formation of blebs in melanoma cell culture, disrupts mitotic spindle formation, and can either enhance or inhibit cell migration depending on other conditions . In neurons, Blebbistatin promotes neurite outgrowth . At the organ level, it stops the contraction of skeletal muscle or heart muscle .

Pharmacokinetics

It is known that blebbistatin is soluble in water at a concentration of 10 μm

Result of Action

The inhibition of myosin II by S-(-)-7-Desmethyl-8-nitro Blebbistatin leads to several cellular effects. It inhibits cytokinesis, may disrupt mitotic spindle formation, and can either enhance or inhibit cell migration . In neurons, it promotes neurite outgrowth . At the organ level, it stops the contraction of skeletal muscle or heart muscle .

Action Environment

The action of S-(-)-7-Desmethyl-8-nitro Blebbistatin can be influenced by environmental factors. For instance, Blebbistatin becomes inactive and phototoxic upon blue light illumination due to changes in the structure of the compound accompanied by the generation of reactive oxygen species . Furthermore, its fluorescence can interfere with GFP imaging or FRET experiments at high concentrations . Therefore, the environment in which S-(-)-7-Desmethyl-8-nitro Blebbistatin is used can significantly influence its action, efficacy, and stability.

Future Directions

The study of Blebbistatin and its derivatives, including “S-(-)-7-Desmethyl-8-nitro Blebbistatin”, is entering a period of tight translational research that holds promise for major advances in disease-specific therapy . The insights into the genetic landscape of Hypertrophic Cardiomyopathy (HCM) have improved our understanding of molecular pathogenesis and pointed to potential targets for the development of therapeutic agents .

properties

IUPAC Name

(3aS)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMYHNYWFMRDKQ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@@]21O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471524
Record name S-(-)-7-Desmethyl-8-nitro Blebbistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(-)-7-Desmethyl-8-nitro Blebbistatin

CAS RN

856925-75-2
Record name (3aS)-1,2,3,3a-Tetrahydro-3a-hydroxy-7-nitro-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856925-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(-)-7-Desmethyl-8-nitro Blebbistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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